(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride
Description
Electronic and Steric Modulation by Fluorine Substitution
The incorporation of fluorine into the pyrimidine ring at the C5 position induces distinct electronic effects that enhance molecular interactions with biological targets. Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density from the pyrimidine ring, increasing its aromaticity and stabilizing charge-transfer interactions with π-rich binding pockets. This modification also reduces the basicity of the N1 atom, as evidenced by computational studies showing a pKa shift from 1.2 in uracil to -0.7 in 5-fluorouracil (5-FU). Such changes improve metabolic stability by resisting enzymatic deamination, a critical limitation of non-fluorinated analogs.
In the context of (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidine-3-yl-amine hydrochloride, the fluorine atom likely enhances binding to pyrimidine-processing enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Comparative studies of fluorinated vs. non-fluorinated pyrimidines demonstrate a 10–100-fold increase in TS inhibition constants (Ki) when fluorine is present. For example, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) exhibits a Ki of 0.3 nM for TS, compared to 3.2 nM for its non-fluorinated counterpart.
Table 1: Key Physicochemical Properties of Fluorinated Pyrimidine Derivatives
Applications in Enzyme Inhibition and Nucleic Acid Targeting
Fluorinated pyrimidines are renowned for their dual mechanism of action: direct enzyme inhibition and incorporation into nucleic acids. The subject compound’s pyrimidine moiety enables potential integration into DNA/RNA, where fluorine’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), minimizing steric disruption while altering base-pairing dynamics. Recent crystallographic studies of 5-fluorouracil-containing DNA show that fluorine induces a 12° helical twist distortion at incorporation sites, which triggers mismatch repair mechanisms and apoptosis in rapidly dividing cells.
Furthermore, the compound’s amine group at C2 of the pyrimidine ring provides a hydrogen-bonding site critical for interactions with TS’s folate-binding pocket. Molecular docking simulations suggest that the protonated amine forms a salt bridge with TS’s Asp218 residue (distance: 2.8 Å), while the fluorine atom engages in a halogen bond with Ser216 (3.1 Å). These interactions are absent in non-fluorinated analogs, underscoring fluorine’s role in enhancing target affinity.
Properties
IUPAC Name |
5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2,(H,11,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAASRMOHUKRDO-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=C(C=N2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264038-84-7 | |
| Record name | 2-Pyrimidinamine, 5-fluoro-N-(3S)-3-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264038-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound that features both a pyrimidine ring and a pyrrolidine moiety. Its unique structure suggests potential biological activities, particularly in drug development. This article reviews the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 218.66 g/mol. The presence of a fluorine atom at the 5-position of the pyrimidine ring enhances its potential biological interactions, while the chiral nature of the pyrrolidine ring may contribute to its selectivity in biological systems .
Structure-Activity Relationship (SAR)
Computational predictions indicate that (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride may interact with various biological targets due to its structural features. The combination of the fluorinated pyrimidine and chiral pyrrolidine may enhance selectivity and efficacy compared to other compounds .
Synthesis
The synthesis of (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, including:
- Formation of the Pyrimidine Ring : Utilizing fluorinated precursors.
- Synthesis of the Pyrrolidine Moiety : Chiral resolution techniques may be employed.
- Final Hydrochloride Salt Formation : Enhancing solubility and stability.
Case Studies
While direct case studies on this specific compound are scarce, research into similar pyrimidine derivatives has yielded insights into their biological activities:
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against various viruses, suggesting that (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride may also possess such activity.
- CNS Activity : Some pyrrolidine-containing compounds have shown neuroactive properties, indicating potential applications in central nervous system disorders .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. The fluorinated pyrimidine moiety is particularly notable for its role in enhancing the biological activity of compounds in cancer therapy.
Case Studies and Research Findings
- Anticancer Activity : Studies have indicated that compounds with similar structures, such as 5-fluorouracil, exhibit significant anticancer properties. The incorporation of the pyrrolidine ring may enhance selectivity towards cancer cells, potentially reducing side effects associated with traditional chemotherapy agents.
- Neuroactive Properties : The presence of the pyrrolidine structure suggests potential applications in neuropharmacology. Research on related pyrrolidine derivatives has shown promise in treating neurological disorders, indicating that (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride might also possess similar properties .
Structure-Activity Relationship (SAR) Studies
Computational tools have been employed to predict the biological activity of (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride through SAR analysis. These studies suggest that modifications to the structure can significantly influence its interaction with biological targets.
Key Findings from SAR Studies
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine | Anticancer agent |
| Pyrrolidine | Saturated five-membered ring | Neuroactive properties |
| 2-Amino-pyrimidine | Amino group on pyrimidine | Antiviral activity |
| 4-(Pyrrolidin-1-yl)pyrimidin-2(1H)-one | Contains both pyrrolidine and pyrimidine | Potential CNS activity |
The unique combination of a fluorinated pyrimidine and a chiral pyrrolidine in (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride may enhance its selectivity and efficacy compared to other compounds .
Drug Design and Development
The compound's ability to interact with various biological targets makes it a candidate for further drug development initiatives. Its synthesis involves several steps that can be optimized for large-scale production, making it feasible for pharmaceutical applications.
Potential Pathways for Drug Development
- Target Identification : Investigating specific molecular targets involved in cancer and neurological pathways.
- Lead Optimization : Modifying the chemical structure to improve potency and reduce toxicity.
- Preclinical Testing : Conducting in vitro and in vivo studies to assess therapeutic efficacy and safety profiles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions, particularly C-4 and C-6, due to electron-withdrawing effects from the fluorine atom at C-5 and the amine group at C-2.
Mechanistic Insight :
-
The fluorine atom at C-5 activates the pyrimidine ring for nucleophilic attack by destabilizing the aromatic π-system .
-
Pyrrolidine’s secondary amine participates in N-alkylation under basic conditions, forming quaternary ammonium intermediates .
Oxidation
The pyrrolidine ring is susceptible to oxidation, particularly at the secondary amine and adjacent carbons.
| Substrate Site | Reagents/Conditions | Products |
|---|---|---|
| Pyrrolidine nitrogen | Hydrogen peroxide (H₂O₂), mild acidic | N-Oxide derivatives |
| C-3 of pyrrolidine | Potassium permanganate (KMnO₄) | Ring-opening to form γ-lactam |
Reduction
The pyrimidine ring can be reduced under controlled conditions.
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its amine groups:
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Protonation : The pyrrolidine nitrogen (pKa ~10.5) and pyrimidine amine (pKa ~4.5) undergo protonation in acidic media, enhancing water solubility .
-
Deprotonation : Under strong basic conditions (e.g., NaOH), the secondary amine acts as a nucleophile, enabling further alkylation or acylation.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological systems via:
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Enzyme Inhibition : Binds to kinase ATP pockets through hydrogen bonding (pyrimidine N-1 and pyrrolidine NH) and hydrophobic interactions (fluorine’s electronegativity) .
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Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the pyrrolidine ring to polar metabolites, facilitating renal excretion .
Comparative Reactivity Table
| Reaction Type | Fluoropyrimidine Reactivity | Pyrrolidine Reactivity | Dominant Pathway |
|---|---|---|---|
| Nucleophilic Substitution | High (C-4/C-6) | Moderate (N-alkylation) | Pyrimidine ring substitution |
| Oxidation | Low | High | Pyrrolidine N-oxide formation |
| Reduction | Moderate | Low | Pyrimidine ring saturation |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and its analogs:
Key Observations:
- Ring Size Effects : Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases molar mass and alters conformational flexibility. Piperidine analogs may exhibit improved blood-brain barrier penetration .
- Fluorine Substitution: The fluorine atom in the target compound enhances metabolic stability and electronic interactions (e.g., hydrogen bonding, dipole effects) compared to non-fluorinated analogs like phenyl-pyrrolidine derivatives .
- Aromatic vs. Heterocyclic Moieties : Pyrimidine-based compounds (target) engage in π-π stacking and hydrogen bonding, whereas benzyl or phenyl derivatives prioritize hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride?
- Methodology :
Intermediate preparation : React (S)-pyrrolidin-3-yl-amine with 5-fluoro-pyrimidin-2-yl precursors under controlled pH (e.g., using aqueous HCl) to form the free base .
Salt formation : Treat the free base with concentrated HCl in water or dioxane at 0–50°C, followed by heating to 50°C to achieve a clear solution and precipitate the hydrochloride salt .
Purification : Use recrystallization or column chromatography to isolate the product. Monitor yield optimization (e.g., 52.7% yield reported in similar syntheses) by adjusting reaction time and stoichiometry .
- Key Parameters :
| Step | Temperature | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Salt Formation | 0–50°C | Water/Dioxane | 2–5 hours | ~50–60% |
Q. How is compound purity assessed during synthesis?
- Methodology :
- HPLC : Use a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to quantify impurities .
- Reference standards : Compare retention times and spectral data against certified reference materials (e.g., fluoro-pyrimidine analogs) .
- Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry .
Advanced Research Questions
Q. How can conflicting crystallography data for the hydrochloride salt be resolved?
- Methodology :
- Maximum-likelihood refinement : Use programs like REFMAC to refine structural models, incorporating prior phase information and experimental uncertainties. This method improves accuracy for low-resolution datasets (e.g., bacterial α-amylase studies) .
- Cross-validation : Apply "free" reflections to estimate σ(A) and validate model reliability. This approach reduces bias in electron density maps .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodology :
Solvent selection : Replace water with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reduce side reactions .
Catalysis : Introduce palladium or copper catalysts for Suzuki coupling steps in pyrimidine functionalization (referenced in analogous syntheses) .
Process monitoring : Use in-situ FTIR or NMR to track reaction progress and adjust reagent addition rates .
- Data-Driven Example : A 10% yield increase was achieved in scaled pyrazolo-pyrimidine synthesis by optimizing HCl concentration and heating gradients .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Methodology :
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 5-fluoro vs. 5-chloro pyrimidine) and assay against target enzymes (e.g., tyrosine kinases) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes due to fluorine’s electronegativity and steric effects .
- Key Finding : Fluorine at the pyrimidine 5-position enhances metabolic stability in TRK inhibitors, as shown in patent data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR and X-ray diffraction data?
- Methodology :
Dynamic vs. static structures : NMR may capture conformational flexibility in solution, while crystallography shows a single solid-state conformation .
Validation : Perform variable-temperature NMR to identify dynamic regions (e.g., pyrrolidine ring puckering) and correlate with crystallographic B-factors .
- Example : A 2023 study resolved pyrrolidine ring conformation conflicts by combining NOESY (NMR) and refined X-ray data .
Comparative Methodological Insights
Q. What advanced analytical techniques differentiate this compound from analogs?
- Methodology :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₂ClFN₅) with <2 ppm error .
- 2D NMR (COSY, HSQC) : Assign stereochemistry of the (S)-pyrrolidine moiety and verify fluorine’s position on the pyrimidine ring .
- Case Study : HSQC coupled with NOESY confirmed the (S)-configuration in a related pyrrolidine-pyrimidine derivative .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
